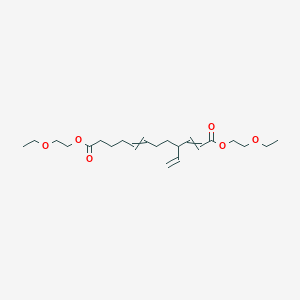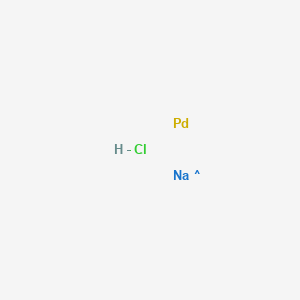
Palladium sodium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium sodium chloride, also known as sodium tetrachloropalladate, is a coordination compound with the formula Na2PdCl4. It is a palladium(II) complex and is commonly used in various chemical reactions and industrial applications due to its catalytic properties. The compound is typically found as a yellow crystalline solid and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium sodium chloride can be synthesized by reacting palladium(II) chloride with sodium chloride in an aqueous solution. The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2\text{PdCl}_4 ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving palladium(II) chloride in hydrochloric acid, followed by the addition of sodium chloride. The solution is then evaporated to obtain the crystalline product. This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Palladium sodium chloride undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) can be oxidized to palladium(IV) in the presence of strong oxidizing agents.
Reduction: Palladium(II) can be reduced to palladium(0) using reducing agents such as hydrazine or sodium borohydride.
Substitution: Ligands in this compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents like hydrazine or sodium borohydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: Various palladium(II) complexes with different ligands.
Scientific Research Applications
Palladium sodium chloride has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and in the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of palladium sodium chloride primarily involves its ability to act as a catalyst in various chemical reactions. The palladium(II) center can undergo oxidative addition, transmetallation, and reductive elimination, which are key steps in many catalytic cycles . These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, making this compound a valuable catalyst in organic synthesis.
Comparison with Similar Compounds
Palladium(II) chloride (PdCl2): A common starting material for palladium-based catalysts.
Palladium(II) acetate (Pd(OAc)2): Used in similar catalytic applications but with different solubility and reactivity profiles.
Sodium tetrachloroplatinate (Na2PtCl4): A platinum analog with similar coordination chemistry but different catalytic properties.
Uniqueness: Palladium sodium chloride is unique due to its high solubility in water and its ability to form stable complexes with a variety of ligands. This makes it highly versatile and effective in catalytic applications compared to other palladium compounds .
Properties
CAS No. |
64176-82-5 |
|---|---|
Molecular Formula |
ClHNaPd |
Molecular Weight |
165.87 g/mol |
InChI |
InChI=1S/ClH.Na.Pd/h1H;; |
InChI Key |
ALWUDBGJBKUAME-UHFFFAOYSA-N |
Canonical SMILES |
[Na].Cl.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)
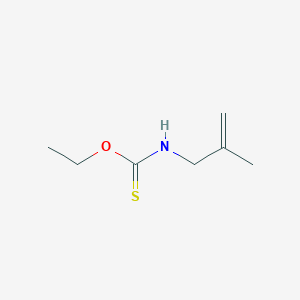

![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)



![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)
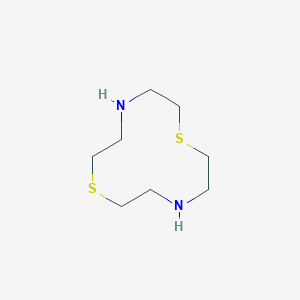
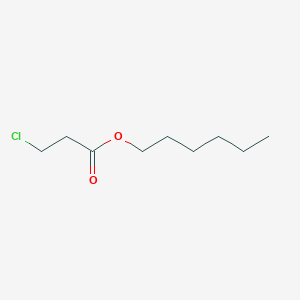
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)
